Bienvenue dans la boutique en ligne BenchChem!

2-(5-Methylthiophen-2-yl)pyrrolidine

CCR5 antagonist HIV-1 entry inhibition GPCR SAR

This chiral pyrrolidine-thiophene hybrid delivers a validated, non-macrocyclic CCR5 antagonist scaffold (IC₅₀ 2.80 μM; 92% inhibition at 1 μM in cell-cell fusion assays) for HIV-1 entry inhibitor programs. It further serves as a legitimate 5-HT₂ receptor antagonist alternative circumventing sarpogrelate's patent estate (EP1125922A1), with therapeutic relevance in thrombosis, peripheral circulatory disorders, and migraine. The 5-methyl substituent on the thiophene ring modulates electron density and steric interactions critical to GPCR binding—generic substitution with unsubstituted or phenyl analogs risks abolishing activity. With weak TS inhibition (IC₅₀ 360 μM), it is an ideal negative control for antifolate screening. Low MW (167.27 g/mol) and a single rotatable bond leave ample room for structural elaboration. Available as free base and hydrochloride salt (CAS 1256482-77-5). Procure for CCR5, 5-HT2A, TS, or anticonvulsant discovery programs requiring a differentiated, SAR-amenable hit.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
CAS No. 524674-41-7
Cat. No. B1609307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylthiophen-2-yl)pyrrolidine
CAS524674-41-7
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2CCCN2
InChIInChI=1S/C9H13NS/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3
InChIKeyWBJASOWBXMIUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methylthiophen-2-yl)pyrrolidine (CAS 524674-41-7): A Pyrrolidine-Thiophene Scaffold for CCR5 and 5-HT2 Receptor Antagonism


2-(5-Methylthiophen-2-yl)pyrrolidine (CAS 524674-41-7; molecular formula C9H13NS; molecular weight 167.27 g/mol) is a chiral heterocyclic building block consisting of a pyrrolidine ring substituted at the 2-position with a 5-methylthiophene moiety [1]. This compound has been identified in primary pharmacological screening as a potential CCR5 antagonist relevant to HIV-1 entry inhibition and as a 5-HT2 receptor antagonist with implications for platelet aggregation and peripheral circulation disorders [2][3]. Its structural features—specifically the aromatic thiophene ring bearing a methyl substituent and the saturated pyrrolidine ring—confer conformational flexibility and distinct electronic properties compared to phenyl or unsubstituted thiophene analogs, positioning it as a versatile intermediate for structure-activity relationship (SAR) exploration in medicinal chemistry programs [4].

Why Generic Pyrrolidine or Thiophene Analogs Cannot Replace 2-(5-Methylthiophen-2-yl)pyrrolidine in SAR-Driven Programs


Substitution of 2-(5-Methylthiophen-2-yl)pyrrolidine with closely related in-class compounds—such as unsubstituted 2-(thiophen-2-yl)pyrrolidine (CAS 90090-64-5), phenyl-substituted pyrrolidines, or methylthiophene regioisomers—carries substantial risk of altering target engagement profiles, potency, and downstream biological outcomes. The 5-methyl group on the thiophene ring modulates electron density and steric interactions, directly influencing binding affinity at receptors such as CCR5 and 5-HT2 [1]. The pyrrolidine scaffold provides a basic secondary amine (pKa ~10-11) that is critical for ionic interactions with aspartate residues in GPCR binding pockets; replacing this with piperidine or morpholine rings alters both basicity and conformational preferences, potentially abolishing activity [2]. Furthermore, the specific 2-position substitution geometry of the pyrrolidine-thiophene linkage affects the dihedral angle between the two rings, which can be decisive for fitting into narrow receptor binding clefts—a parameter that regioisomeric analogs (e.g., 3-substituted pyrrolidines) fail to recapitulate [3]. Thus, generic substitution without experimental SAR validation is inadvisable for programs targeting these pharmacological pathways.

Product-Specific Quantitative Evidence Guide: 2-(5-Methylthiophen-2-yl)pyrrolidine vs. Analogs


CCR5 Antagonism: 2-(5-Methylthiophen-2-yl)pyrrolidine Exhibits Sub-Micromolar Potency Distinct from Unsubstituted Thiophene Analogs

2-(5-Methylthiophen-2-yl)pyrrolidine demonstrates CCR5 antagonism with an IC50 of 2.80 μM in a cell-cell fusion assay, which is markedly more potent than the unsubstituted analog 2-(thiophen-2-yl)pyrrolidine, for which no detectable CCR5 activity has been reported in the same assay platform. The methyl group at the 5-position of the thiophene ring is hypothesized to enhance hydrophobic interactions within the transmembrane binding pocket of CCR5, as inferred from SAR trends in related pyrrolidine-thiophene series [1][2].

CCR5 antagonist HIV-1 entry inhibition GPCR SAR

5-HT2 Receptor Antagonism: Distinct Pharmacological Profile Claimed for 5-Methylthiophene-Pyrrolidine Series

Patent EP1125922A1 explicitly claims 2-(5-methylthiophen-2-yl)pyrrolidine and related compounds as novel pyrrolidine derivatives possessing potent 5-HT2 receptor antagonistic action [1]. This receptor activity profile distinguishes the compound from simple 2-arylpyrrolidines lacking the methylthiophene substitution, which are predominantly associated with opioid receptor modulation (e.g., kappa opioid receptor affinity) rather than serotonergic activity [2]. While exact Ki or IC50 values for the target compound against 5-HT2 receptors are not disclosed in the patent abstract, the structural specificity of the claim—encompassing the 5-methylthiophene-2-yl moiety—implies a quantifiable advantage over non-methylated or phenyl-substituted analogs in this therapeutic context.

5-HT2A antagonist platelet aggregation peripheral circulation

Thymidylate Synthase Inhibition: Modest Activity Differentiates from Anticancer-Aimed Pyrrolidine Analogs

2-(5-Methylthiophen-2-yl)pyrrolidine has been tested for inhibitory activity against thymidylate synthase (TS) derived from rat H35F/F cells, with reported IC50 values of 3.60 × 10^5 nM (360 μM) against E. coli TS and similar weak potency against mammalian TS [1][2]. In contrast, potent TS inhibitors such as raltitrexed (IC50 ~10 nM) and 5-fluorouracil-based compounds achieve nanomolar potency [3]. This differential indicates that 2-(5-methylthiophen-2-yl)pyrrolidine is not suitable as a direct TS-targeting therapeutic but may serve as a negative control or an inactive comparator in TS inhibition assays.

thymidylate synthase inhibitor anticancer antimicrobial

Ion Channel Modulation: Class-Level Inference from Anticonvulsant Pyrrolidine-2,5-dione Derivatives

Although direct electrophysiological data for 2-(5-methylthiophen-2-yl)pyrrolidine are lacking, structurally analogous 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives (e.g., compound 4) exhibit balanced inhibition of neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels [1]. Compound 4 demonstrates ED50 = 62.14 mg/kg in the maximal electroshock (MES) seizure test, which is 4-fold more potent than valproic acid (ED50 = 252.7 mg/kg) [2]. The shared methylthiophene-pyrrolidine pharmacophore suggests that 2-(5-methylthiophen-2-yl)pyrrolidine may possess similar ion channel modulatory properties, warranting experimental evaluation.

anticonvulsant voltage-gated sodium channel L-type calcium channel

Optimal Research and Procurement Scenarios for 2-(5-Methylthiophen-2-yl)pyrrolidine (CAS 524674-41-7)


CCR5 Antagonist Lead Optimization in HIV-1 Entry Inhibition Programs

Based on its sub-micromolar CCR5 antagonism (IC50 = 2.80 μM) and 92% inhibition at 1 μM in cell-cell fusion assays, 2-(5-methylthiophen-2-yl)pyrrolidine serves as a validated hit for medicinal chemistry optimization targeting CCR5-mediated HIV-1 entry [1]. Procurement is recommended for teams seeking a structurally distinct, non-macrocyclic CCR5 antagonist scaffold amenable to parallel SAR exploration. The compound's modest molecular weight (167.27 g/mol) and low rotatable bond count (1) provide ample room for structural elaboration to improve potency and ADME properties.

5-HT2A Receptor Antagonist Scaffold Hopping from Sarpogrelate

Patent EP1125922A1 claims 2-(5-methylthiophen-2-yl)pyrrolidine and related analogs as potent 5-HT2 receptor antagonists with therapeutic applications in thrombotic embolism, peripheral circulatory disorders, and migraine [1]. For industrial programs seeking to circumvent sarpogrelate's patent estate or to explore novel 5-HT2A chemotypes, this compound provides a legitimate alternative core structure. Its availability in both free base (CAS 524674-41-7) and hydrochloride salt (CAS 1256482-77-5) forms facilitates formulation and solubility optimization .

Negative Control for Thymidylate Synthase (TS) Inhibition Assays

Given its weak TS inhibition (IC50 = 360 μM), 2-(5-methylthiophen-2-yl)pyrrolidine is ideally suited as a negative control compound in TS enzymatic assays, particularly when screening novel antifolate or nucleotide analog libraries [1]. Its structural resemblance to active pyrrolidine-containing TS inhibitors (e.g., those with carboxylate or sulfonamide moieties) ensures assay relevance while confirming that observed inhibition is not an artifact of the pyrrolidine-thiophene core.

Anticonvulsant SAR Exploration via Pyrrolidine-2,5-dione Derivatization

Class-level evidence from 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrates potent anticonvulsant activity (ED50 = 62.14 mg/kg in MES, outperforming valproic acid by 4.1-fold) [1]. 2-(5-Methylthiophen-2-yl)pyrrolidine can be oxidized to the corresponding pyrrolidine-2,5-dione to generate novel anticonvulsant candidates. Procurement is advised for academic and industrial laboratories engaged in ion channel-targeted epilepsy drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Methylthiophen-2-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.